3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid
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Overview
Description
3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid is a synthetic organic compound characterized by the presence of a chlorinated thiophene ring, an amino group substituted with a 2-methylpropyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid typically involves multiple steps:
Formation of the Chlorothiophene Intermediate: The synthesis begins with the chlorination of thiophene to form 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride under controlled conditions.
Alkylation: The chlorothiophene intermediate is then subjected to alkylation with 2-methylpropylamine. This step involves the use of a base such as sodium hydride to deprotonate the amine, facilitating nucleophilic substitution.
Formation of the Oxopropanoic Acid Moiety: The final step involves the introduction of the oxopropanoic acid group. This can be achieved through a condensation reaction with a suitable precursor, such as ethyl oxalyl chloride, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxopropanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino-substituted thiophenes, thio-substituted thiophenes.
Scientific Research Applications
3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-[(5-Bromothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid: Similar structure with a bromine atom instead of chlorine.
3-[(5-Methylthiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
3-[(5-chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-8(2)6-14(11(15)5-12(16)17)7-9-3-4-10(13)18-9/h3-4,8H,5-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGDAVJJZHFUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=C(S1)Cl)C(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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